molecular formula C18H12ClNO3 B14004909 N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide CAS No. 63351-46-2

N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide

Cat. No.: B14004909
CAS No.: 63351-46-2
M. Wt: 325.7 g/mol
InChI Key: SLDFGKSFHLPJAS-UHFFFAOYSA-N
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Description

N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide is a chemical compound with the molecular formula C18H12ClNO3 It is known for its unique structure, which includes a naphthalene ring substituted with a chlorine atom and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide typically involves the reaction of 3-chloro-1,4-dioxonaphthalene with phenylacetic acid or its derivatives under specific conditions. One common method includes:

    Starting Materials: 3-chloro-1,4-dioxonaphthalene and phenylacetic acid.

    Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to facilitate the formation of the acyl chloride intermediate.

    Catalysts: Catalysts like pyridine or triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is typically conducted at elevated temperatures ranging from 60°C to 100°C to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.

    Substitution: The chlorine atom in the naphthalene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide is unique due to its specific substitution pattern and the presence of both a chlorine atom and a phenylacetamide group, which confer distinct chemical and biological properties.

Properties

CAS No.

63351-46-2

Molecular Formula

C18H12ClNO3

Molecular Weight

325.7 g/mol

IUPAC Name

N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide

InChI

InChI=1S/C18H12ClNO3/c19-15-16(20-14(21)10-11-6-2-1-3-7-11)18(23)13-9-5-4-8-12(13)17(15)22/h1-9H,10H2,(H,20,21)

InChI Key

SLDFGKSFHLPJAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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